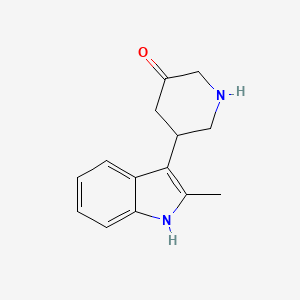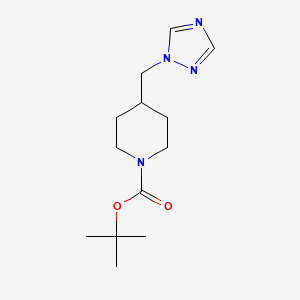![molecular formula C15H16FN3O5 B13930108 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides and nucleotides. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a pyrimidine base. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps :
Hydrogenation: The starting material is subjected to hydrogenation using hydrogen gas (H₂) and triethylamine (Et₃N) in the presence of 10% palladium on carbon (Pd/C) catalyst in methanol and water for 18 hours at 2068.6 Torr.
Pyridine Reaction: The intermediate product is then reacted with pyridine for 18 hours at ambient temperature.
Cooling and Reaction: The reaction mixture is cooled to 0°C and reacted with pyridine for 16 hours.
Heating with NaOH: The product is heated with 1 N aqueous sodium hydroxide (NaOH) in ethanol for 4 hours.
Reaction with t-BuOK: The final step involves reacting the product with potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) for 1 hour at ambient temperature.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated oxolane ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and its role in DNA/RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it can interfere with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Fialuridine (FIAU): A nucleoside analog with similar antiviral properties.
Fluoroiodoarauridine: Another nucleoside analog used in antiviral research.
5-Iodo-2’-Fluoroarauracil: A compound with a similar structure and antiviral activity.
Uniqueness
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is unique due to its specific fluorinated oxolane ring and pyrimidine base, which confer distinct chemical and biological properties. Its ability to inhibit viral polymerases makes it a valuable compound in antiviral research.
Propiedades
Fórmula molecular |
C15H16FN3O5 |
|---|---|
Peso molecular |
337.30 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16FN3O5/c16-12-13(22)10(8-20)24-14(12)18-6-3-11(21)19(15(18)23)7-9-1-4-17-5-2-9/h1-6,10,12-14,20,22H,7-8H2/t10-,12+,13-,14-/m1/s1 |
Clave InChI |
LIVKCUGFIAWZIO-YXCITZCRSA-N |
SMILES isomérico |
C1=CN=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
SMILES canónico |
C1=CN=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)






